molecular formula C14H12N2O2S B2542626 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 524704-33-4

2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2542626
CAS No.: 524704-33-4
M. Wt: 272.32
InChI Key: WUDSUDRWMVSFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C14H12N2O2S and its molecular weight is 272.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed synthetic pathways to create derivatives of isoindole-1,3-dione, focusing on enhancing antimicrobial activities. Jat et al. (2006) described the synthesis of pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives, showcasing their potential antibacterial and antifungal properties against various pathogens, including B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, A. fumigatus, and C. albicans (Jat, Salvi, Talesara, & Joshi, 2006). Similarly, Wang et al. (2008) prepared N-[(3,5-dimethylpyrazol-1-yl)methyl]phthalimide, a compound structurally related to isoindole-1,3-dione, highlighting the importance of the molecular structure in its biological activity (Wang, Jian, & Liu, 2008).

Antimicrobial and Antifungal Applications

Several studies have indicated the potential of isoindole-1,3-dione derivatives as antimicrobial and antifungal agents. For instance, the work by Ahmed et al. (2006) on alkoxy isoindole-1,3-diones demonstrated their significant antibacterial properties against various bacterial strains, indicating their potential use in chemotherapeutic applications (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).

Xanthine Oxidase Inhibitor Properties

The evaluation of isoindoline-1,3-dione derivatives for xanthine oxidase (XO) inhibitor properties has also been a subject of interest. Gunduğdu et al. (2020) synthesized isoindole-1,3(2H)-dione derivatives and investigated their inhibition of xanthine oxidase, highlighting their potential in managing conditions related to oxidative stress and gout (Gunduğdu, Noma, Taşkın-Tok, Ateş, & Kishali, 2020).

Herbicidal Activity

Research on N-(benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones demonstrated their efficacy as protoporphyrinogen oxidase inhibitors, indicating their potential as novel herbicides. Wu et al. (2014) synthesized a series of these compounds, showing some with comparable or higher activities than commercial controls, suggesting their utility in agricultural settings (Wu, Jiang, Zuo, Wang, Xi, & Yang, 2014).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely, depending on their structure and the biological target. They can interact with various targets to induce biological effects .

Safety and Hazards

The safety and hazards of thiazole derivatives can vary widely, depending on their structure. Some thiazole derivatives can be toxic, and appropriate safety precautions should be taken when handling them .

Future Directions

Thiazoles have been the subject of extensive research due to their wide range of biological activities . Future research may focus on the design and structure–activity relationship of bioactive molecules .

Properties

IUPAC Name

2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-9-15-10(8-19-9)6-7-16-13(17)11-4-2-3-5-12(11)14(16)18/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDSUDRWMVSFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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